molecular formula C18H21BO2 B6162290 4,4,5,5-tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane CAS No. 149777-87-7

4,4,5,5-tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane

Cat. No.: B6162290
CAS No.: 149777-87-7
M. Wt: 280.2 g/mol
InChI Key: YGJUCDURNWXFFM-OUKQBFOZSA-N
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Description

4,4,5,5-Tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane is an organoboron compound known for its utility in organic synthesis. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with a naphthyl group and a vinyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with a suitable naphthyl-substituted alkene. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the boron-carbon bond. The reaction conditions generally include the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent the hydrolysis of the boron-containing intermediates .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial production methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of boron-containing drugs.

    Material Science: Utilized in the preparation of advanced materials such as polymers and nanomaterials.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through the interaction of the boron atom with electrophilic or nucleophilic species. The boron atom in the dioxaborolane ring is electron-deficient, making it highly reactive towards nucleophiles. This reactivity is exploited in various coupling reactions, where the boron atom facilitates the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-[(1E)-2-(naphthalen-1-yl)ethenyl]-1,3,2-dioxaborolane is unique due to its combination of a naphthyl group and a vinyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of transformations .

Properties

CAS No.

149777-87-7

Molecular Formula

C18H21BO2

Molecular Weight

280.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-naphthalen-1-ylethenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)13-12-15-10-7-9-14-8-5-6-11-16(14)15/h5-13H,1-4H3/b13-12+

InChI Key

YGJUCDURNWXFFM-OUKQBFOZSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC3=CC=CC=C32

Purity

95

Origin of Product

United States

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